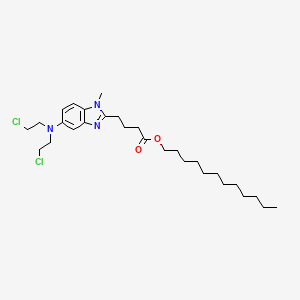

![molecular formula C16H16N6 B606661 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine CAS No. 1333377-65-3](/img/structure/B606661.png)

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

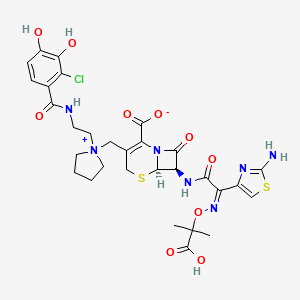

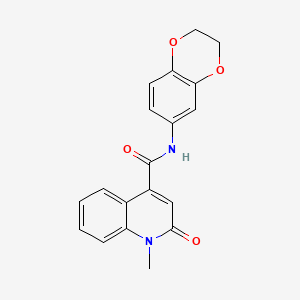

“3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine” is a compound that belongs to the class of imidazole-containing derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine” is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C21H24N6O/c1-2-10-22-19-8-9-20-23-14-18 (26 (20)25-19)15-6-7-17-16 (12-15)13-24-27 (17)21-5-3-4-11-28-21/h6-9,12-14,21H,2-5,10-11H2,1H3, (H,22,25) .

科学的研究の応用

Antiproliferative Effects in Breast Cancer

CHR-6494 has been studied for its antiproliferative effects in breast cancer cell lines . It has been found to exhibit potent antiproliferative effects against these cell lines and immortalized mammary epithelial cells in vitro . However, it failed to inhibit the growth of MDA-MB-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model .

Inhibition of HASPIN

CHR-6494 is a first-in-class Haspin inhibitor . HASPIN is a serine/threonine kinase that regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of HASPIN in various cancers are associated with tumor malignancy and poor survival, suggesting that HASPIN inhibition may suppress cancer growth .

Treatment of Pancreatic Cancer

Administration of CHR-6494 to mice bearing pancreatic BxPC-3-Luc cancer cells significantly suppressed the growth of BxPC-3-Luc cells . This suggests that CHR-6494 might be a useful agent for treating pancreatic cancer .

Delaying Cell Cycle Progression

Applying the haspin inhibitor CHR-6494 at the G1/S boundary could delay mitotic entry in synchronized HeLa and U2OS cells . This suggests that CHR-6494 could be used to delay cell cycle progression through interphase in cancer cells .

Reducing H3T3ph Levels

CHR-6494 has been shown to reduce H3T3ph levels in a dose-dependent manner . This could potentially be used to regulate the levels of this phosphorylation in cells .

Causing Mitotic Catastrophe

CHR-6494 causes a mitotic catastrophe characterized by metaphase misalignment, spindle abnormalities, and centrosome amplification . This could potentially be used to induce cell death in cancer cells .

作用機序

CHR-6494, also known as 3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine, is a potent inhibitor of haspin . This compound has been studied for its potential in cancer research .

Target of Action

The primary target of CHR-6494 is Haspin , a serine/threonine kinase . Haspin regulates mitosis by phosphorylating histone H3 at threonine 3 . The expression levels of Haspin in various cancers are associated with tumor malignancy and poor survival .

Mode of Action

CHR-6494 interacts with Haspin by inhibiting its activity . It does this by inhibiting the phosphorylation of histone H3 at threonine 3 . This interaction results in changes in cell growth rate .

Biochemical Pathways

The inhibition of Haspin by CHR-6494 affects the mitotic process. Haspin plays a crucial role in regulating mitosis, and its inhibition may suppress cancer growth . .

Pharmacokinetics

It has been shown to exhibit potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . More research is needed to fully understand the pharmacokinetics of CHR-6494.

Result of Action

CHR-6494 has been shown to have potent antiproliferative effects against breast cancer cell lines and immortalized mammary epithelial cells in vitro . It failed to inhibit the growth of mda-mb-231 xenografted tumors under conditions that have significant effects in a colorectal cancer model . These results suggest that CHR-6494 does have antiproliferative effects in some situations .

Action Environment

The efficacy and stability of CHR-6494 can be influenced by various environmental factors. For instance, the expression levels of Haspin can vary in different types of cancer, which may affect the efficacy of CHR-6494 . More research is needed to understand how environmental factors influence the action of CHR-6494.

特性

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 |

Source

|

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1333377-65-3 |

Source

|

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

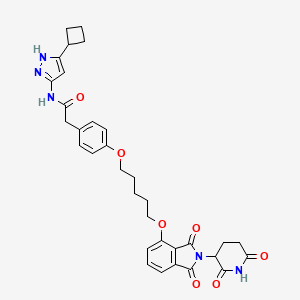

![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)